3-Methylglycidic acid
CAS No.: 86561-72-0
Cat. No.: VC1851586
Molecular Formula: C4H6O3
Molecular Weight: 102.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 86561-72-0 |
|---|---|
| Molecular Formula | C4H6O3 |
| Molecular Weight | 102.09 g/mol |
| IUPAC Name | (2R,3R)-3-methyloxirane-2-carboxylic acid |
| Standard InChI | InChI=1S/C4H6O3/c1-2-3(7-2)4(5)6/h2-3H,1H3,(H,5,6)/t2-,3-/m1/s1 |
| Standard InChI Key | SEDGGCMDYFKAQN-PWNYCUMCSA-N |
| Isomeric SMILES | C[C@@H]1[C@@H](O1)C(=O)O |
| SMILES | CC1C(O1)C(=O)O |
| Canonical SMILES | CC1C(O1)C(=O)O |
Introduction
Chemical Structure and Properties
Physical Properties
Table 2: Comparative Physical Properties of Related Glycidic Compounds
Chemical Properties
Glycidic acids, including 3-Methylglycidic acid, exhibit reactivity patterns that reflect the presence of their two key functional groups: the epoxide ring and the carboxylic acid moiety. The epoxide ring is characterized by its strained three-membered structure, making it particularly susceptible to nucleophilic attack. This reactivity is often stereo- and regioselective, influenced by the substituents on the ring—in this case, the methyl group would affect the approach of nucleophiles and the resulting stereochemistry of ring-opening products. The carboxylic acid functional group can participate in typical acid-base reactions, forming salts with bases, and can be converted to various derivatives including esters, amides, and acid chlorides through established synthetic methods. The combination of these functional groups in a single molecule creates potential for cascade reactions, where one transformation triggers subsequent reactions at another site. Additionally, the specific stereochemistry indicated by the (2R,3R) designation would influence the three-dimensional interaction of this molecule with other chiral reagents or catalysts, potentially enabling stereoselective transformations that are valuable in pharmaceutical and fine chemical synthesis.
Synthesis and Preparation Methods
Table 3: Potential Synthesis Approaches for Glycidic Acids
| Compound | Toxicity Data | Route of Exposure | Species | Source |
|---|---|---|---|---|
| Glycidic acid, 3-sec-butyl-3-methyl-, methyl ester | LD50: 178 mg/kg | Intravenous | Mouse | |
| 3-Methylglycidic acid | Not available | - | - | - |
Research Findings and Current Studies
Table 6: Regulatory Actions Related to Glycidic Acid Derivatives
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